N-[4-[(E)-[2-[(E)-[[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride N-[4-[(E)-[2-[(E)-[[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 109193-30-8
VCID: VC0024850
InChI: InChI=1S/C19H18N10O7S2.ClH/c1-11-5-16(3-4-17(11)24-12(2)30)38(35,36)23-10-21-20-9-22-26-19-27-25-18(37-19)13-6-14(28(31)32)8-15(7-13)29(33)34;/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,30)(H,26,27);1H
SMILES: CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl
Molecular Formula: C19H19ClN10O7S2
Molecular Weight: 599 g/mol

N-[4-[(E)-[2-[(E)-[[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride

CAS No.: 109193-30-8

Main Products

VCID: VC0024850

Molecular Formula: C19H19ClN10O7S2

Molecular Weight: 599 g/mol

N-[4-[(E)-[2-[(E)-[[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride - 109193-30-8

CAS No. 109193-30-8
Product Name N-[4-[(E)-[2-[(E)-[[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride
Molecular Formula C19H19ClN10O7S2
Molecular Weight 599 g/mol
IUPAC Name N-[4-[(E)-[2-[(E)-[[5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonyl-2-methylphenyl]acetamide;hydrochloride
Standard InChI InChI=1S/C19H18N10O7S2.ClH/c1-11-5-16(3-4-17(11)24-12(2)30)38(35,36)23-10-21-20-9-22-26-19-27-25-18(37-19)13-6-14(28(31)32)8-15(7-13)29(33)34;/h3-10H,1-2H3,(H,20,22)(H,21,23)(H,24,30)(H,26,27);1H
Standard InChIKey VWMRHENIBRMDKJ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=CC(=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl
SMILES CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl
Canonical SMILES CC1=C(C=CC(=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C.Cl
Synonyms Acetamide, N-(4-(((((((5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-yl)ami no)iminomethyl)amino)iminomethyl)amino)sulfonyl)-2-methylphenyl)-, mon ohydrochloride
PubChem Compound 9588495
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator